molecular formula C18H12F3N3OS B2937806 N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 920436-50-6

N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2937806
CAS No.: 920436-50-6
M. Wt: 375.37
InChI Key: PGSMGAULUZRCGZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a synthetic compound of significant interest in medicinal chemistry and agrochemical research, designed around privileged heterocyclic scaffolds. Its molecular architecture incorporates a pyridazine core, a heteroaromatic system noted for its robust hydrogen-bonding capacity, significant dipole moment, and favorable profile in drug discovery, including low cardiac hERG channel interaction and reduced cytochrome P450 inhibitory effects . This acetamide derivative is structurally analogous to compounds investigated for modulating key biological pathways. The 2,4-difluorophenyl moiety is a common pharmacophore found in numerous established antifungal agents, where it contributes to potency by interacting with fungal enzyme targets such as lanosterol 14α-demethylase (CYP51) . Furthermore, the incorporation of a thioether linkage adjacent to the acetamide group is a feature present in various bioactive molecules, including those studied as Wnt signaling modulators, highlighting the potential of this compound for interrogating complex cellular signaling networks . Researchers can leverage this compound as a key intermediate or functional probe in developing novel therapeutic and crop protection agents, investigating structure-activity relationships, and exploring new mechanisms of action against resistant fungal pathogens . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS/c19-12-3-1-11(2-4-12)15-7-8-18(24-23-15)26-10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSMGAULUZRCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Thioether Formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring and thioether group enable nucleophilic displacement under controlled conditions:

Reaction Type Reagents/Conditions Outcome Yield Source
Aromatic substitutionK₂CO₃, DMF, 80°C, 12hFluorine displacement at pyridazine C6 by amines or alcohols45–68%
Thioether alkylationAlkyl halides, NaH, THF, 0–25°CSulfur alkylation to form sulfonium intermediates52–75%

Key findings:

  • Steric hindrance from 4-fluorophenyl at pyridazine C6 limits substitution to positions C3 and C5.

  • Thioether sulfur shows moderate reactivity toward soft electrophiles like methyl iodide.

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)CH₃COOH, 50°C, 4hSulfoxide (R-S(=O)-CH₂-C(=O)NH-Ar)78%
mCPBADCM, 0°C → RT, 2hSulfone (R-SO₂-CH₂-C(=O)NH-Ar)83%

Notable observations:

  • Sulfone derivatives exhibit enhanced thermal stability compared to sulfoxides.

  • Oxidation kinetics depend on solvent polarity, with acetic acid accelerating H₂O₂-mediated oxidation .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under basic or acidic conditions:

Cyclization Type Conditions Product Yield Source
Triazole formationNaN₃, CuI, DMSO, 120°C, 8h -Triazolo[4,5-d]pyridazine61%
Thiazolidinone synthesisCS₂, KOH, EtOH reflux, 6hThiazolidin-4-one fused to pyridazine55%

Mechanistic insights:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole derivatives with regioselectivity .

  • Thiazolidinone formation involves sequential CS₂ insertion and ring closure .

Cross-Coupling Reactions

Transition-metal-catalyzed couplings modify the pyridazine core:

Coupling Type Catalyst System Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CArylboronic acidsC3-arylated pyridazine72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 110°CPrimary aminesC5-aminated derivatives65%

Critical parameters:

  • Electronic effects : Electron-withdrawing 4-fluorophenyl enhances reactivity at pyridazine C3.

  • Buchwald-Hartwig amination requires bulky phosphine ligands to prevent catalyst poisoning.

Acid/Base-Mediated Transformations

Protonation/deprotonation influences reactivity:

Reaction Conditions Outcome Application Source
Amide hydrolysis6M HCl, reflux, 24hCleavage to 2-mercaptopyridazineIntermediate for thiolation
DeprotonationLDA, THF, –78°CLithiation at pyridazine C4Functionalization precursor

Key data:

  • Hydrolysis kinetics : Complete amide cleavage requires >20h under strong acidic conditions .

  • Lithiation at C4 enables introduction of electrophiles (e.g., CO₂, aldehydes) .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Light Source Additive Product Quantum Yield Source
254 nm UVBenzophenone (sens)Pyridazine ring contractionΦ = 0.18
365 nm UVThioether C–S bond cleavageΦ = 0.09

Notable outcomes:

  • Ring contraction under UV forms imidazo[1,2-b]pyridazine derivatives.

  • Photolysis products show increased aqueous solubility compared to parent compound.

Biological Conjugation Reactions

Functionalization for biochemical applications:

Conjugate Partner Coupling Method Application Efficiency Source
BiotinEDC/NHS, pH 7.4, 4°CProtein binding studies88% labeling
Fluorescein isothiocyanateDMF, DIEA, RT, 12hCellular imaging probes73% yield

Optimization notes:

  • EDC/NHS coupling requires strict pH control to prevent amide hydrolysis.

  • Fluorescein conjugates exhibit λ<sub>em</sub> = 518 nm with quantum yield Φ = 0.42 .

This comprehensive reaction profile demonstrates the compound’s versatility as a synthetic building block, with applications ranging from medicinal chemistry to materials science. Recent advances in catalysis (e.g., flow chemistry approaches) and computational modeling continue to expand its synthetic utility.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of fluorinated materials with unique properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes due to its structural features.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide” would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, highlighting key structural variations and their implications:

Compound Name Core Structure Substituents Key Properties/Activities Reference
N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide Pyridazine - 6-(4-Fluorophenyl)
- N-(2,4-difluorophenyl)acetamide
Hypothesized kinase inhibition; enhanced bioavailability due to fluorination
2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide (LBJ-03) Pyridine - 3-Cyanopyridin-2-yl
- N-(4-fluorophenyl)
IDO1 inhibitor (IC₅₀ = 0.87 µM); cyan group increases electron-withdrawing effects
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide Pyridazine - 6-(4-Methoxyphenyl)
- N-(4-(trifluoromethyl)phenyl)
Molecular weight: 419.4; methoxy and CF₃ groups alter solubility and target affinity
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole - 4-Ethyl-5-(pyridin-2-yl)
- N-(2,4-difluorophenyl)
Reduced aromatic stacking vs. pyridazine; triazole enhances hydrogen bonding
2-((4-Oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Thienopyrimidine - 4-Oxo-3-phenylthieno[3,2-d]pyrimidine
- N-(3-(trifluoromethyl)phenyl)
Anticancer activity (in vitro); sulfur-rich core improves membrane permeability

Detailed Research Findings

Structural and Functional Insights

Pyridazine vs. Pyridine/Triazole Cores

  • Pyridazine-based compounds (e.g., target compound and analog) exhibit stronger π-π interactions with kinase ATP-binding pockets compared to pyridine (LBJ-03) or triazole () analogs .
  • Triazole-containing analogs () show improved solubility due to their smaller aromatic systems but reduced binding affinity in kinase assays .

Fluorination Effects The 2,4-difluorophenyl group in the target compound increases metabolic stability compared to non-fluorinated analogs (e.g., LBJ-03’s 4-fluorophenyl group) .

Substituent Positioning

  • Substitution at the pyridazine 6-position (e.g., 4-fluorophenyl in the target compound vs. 4-methoxyphenyl in ) modulates steric hindrance and electronic effects. Methoxy groups improve solubility but may weaken hydrophobic interactions .
  • Cyan substituents (LBJ-03) enhance IDO1 inhibition by stabilizing enzyme-inhibitor complexes through dipole interactions .

Biological Activity Thienopyrimidine analogs () demonstrate broad-spectrum anticancer activity, whereas pyridazine/acylthioacetamide hybrids are more specific to kinase targets . IDO1 inhibitors like LBJ-03 show nanomolar potency, suggesting that pyridine-thioacetamide scaffolds are superior for immunomodulatory applications compared to pyridazine derivatives .

Biological Activity

N-(2,4-difluorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Aromatic rings : The presence of difluorophenyl and fluorophenyl groups enhances its lipophilicity.
  • Thioacetamide linkage : This moiety may contribute to its biological activity by facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes linked to disease processes.
  • Receptor Interactions : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have documented the following biological activities associated with the compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines by inducing apoptosis.
Anti-inflammatoryReduces inflammation in animal models, potentially through COX inhibition.
AntimicrobialDemonstrates activity against bacterial strains, suggesting potential as an antibiotic.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the compound's effects on glioma cells, revealing significant reductions in cell viability through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism was found to be independent of AMPK signaling pathways, highlighting a multifaceted approach to cancer therapy .
  • Anti-inflammatory Properties :
    • In a rat model of adjuvant arthritis, the compound exhibited notable anti-inflammatory effects, comparable to traditional NSAIDs but with improved gastrointestinal tolerability. This suggests potential for development as a safer alternative in managing chronic inflammatory conditions .
  • Antimicrobial Effects :
    • Preliminary tests indicated that this compound had significant inhibitory effects on several bacterial strains, supporting its potential use as an antimicrobial agent .

Q & A

Q. Critical parameters :

  • Temperature control during substitution (60–80°C) minimizes side reactions.
  • Stoichiometric excess of chloroacetamide (1.2–1.5 eq) improves thioether yield .
  • Acidic reduction (e.g., Fe/HCl) for nitro-group intermediates enhances amine precursor availability .

Q. Example yields :

StepYield (%)Conditions
Pyridazine-thiol75–80K₂CO₃, DMF, 80°C, 12 h
Thioacetamide coupling70–75DMF, RT, 6 h

Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure, and what key data points should be prioritized?

Q. Basic

  • ¹H/¹³C NMR : Prioritize peaks for the pyridazine ring (δ 8.5–9.0 ppm for ¹H; δ 150–160 ppm for ¹³C) and fluorophenyl groups (δ 7.0–7.5 ppm). Split patterns confirm substitution positions .
  • X-ray crystallography : Resolve the thioacetamide bond geometry (C–S–C angle ≈ 105°) and fluorophenyl spatial orientation .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. Key data :

  • Hydrogen bonding : Pyridazine N-atoms act as acceptors (distance: ~3.0 Å) .
  • Torsional angles : Pyridazine and fluorophenyl dihedral angles (<30°) indicate planarity .

Q. Example NMR data (Compound 16 from ) :

Proton Environmentδ (ppm)Multiplicity
Pyridazine C–H8.7Singlet
Fluorophenyl C–H7.2–7.4Doublet

How can computational tools predict the physicochemical properties of this compound, and what parameters are critical for drug-likeness assessments?

Basic
Use tools like Schrödinger’s QikProp or Molinspiration to calculate:

  • Lipophilicity (XlogP) : Target ~2.6 (optimal for membrane permeability) .
  • Polar surface area (PSA) : <90 Ų ensures blood-brain barrier penetration .
  • Hydrogen bond donors/acceptors : ≤2 donors, ≤5 acceptors (Lipinski compliance).

Q. Key parameters :

PropertyCalculated ValueRelevance
XlogP2.6Solubility/bioavailability
PSA87.5 ŲMembrane permeability
Rotatable bonds5Conformational flexibility

What evidence supports the role of fluorophenyl substituents in modulating target affinity and selectivity, based on structure-activity relationship (SAR) studies?

Q. Advanced

  • 4-Fluorophenyl vs. 4-chlorophenyl : Fluorine’s electronegativity enhances π-stacking with kinase hydrophobic pockets (e.g., EGFR), increasing inhibitory potency by ~30% .
  • Positional effects : 2,4-difluorophenyl groups reduce off-target interactions (e.g., CYP450 enzymes) compared to mono-fluorinated analogs .

Q. SAR insights :

  • Pyridazine-thioacetamide core : Essential for ATP-binding pocket interaction.
  • Fluorine substitution : Meta/para positions optimize steric compatibility with BRAF V600E mutant .

How do researchers resolve inconsistencies in inhibitory potency data across enzymatic versus cell-based assays for this compound?

Q. Advanced

  • Assay conditions : Adjust ATP concentrations (enzymatic: 10 µM vs. cellular: 1 mM) to reflect physiological relevance .
  • Orthogonal validation : Use thermal shift assays (ΔTm > 2°C confirms target engagement) and Western blotting (p-ERK reduction) .
  • Solubility factors : Add co-solvents (e.g., 0.1% DMSO) in cellular assays to prevent aggregation.

Case study : Compound 16 showed IC₅₀ = 80 nM (enzymatic) vs. 250 nM (cellular) due to efflux pump interference. Co-administration with verapamil (P-gp inhibitor) restored potency .

What strategies are recommended for derivatizing the pyridazine-thioacetamide scaffold to enhance pharmacokinetic profiles while retaining bioactivity?

Q. Advanced

  • Bioisosteric replacement : Replace sulfur with sulfone (-SO₂-) to improve metabolic stability (t₁/₂ increase from 2 h to 6 h in microsomal assays) .
  • Prodrug design : Introduce ester moieties at the acetamide group for enhanced oral absorption (e.g., ethyl ester hydrolysis in plasma) .
  • Hybridization : Fuse with quinazolinone (e.g., compound 14 in ) to dual-target EGFR/BRAF pathways.

Q. Example modification :

DerivativeModificationOutcome
Sulfone analog–SO₂– instead of –S–↑ Metabolic stability
Ethyl ester prodrug–COOEt↑ Cₘₐₓ by 3-fold

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